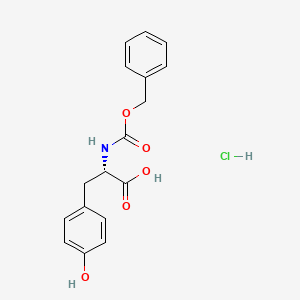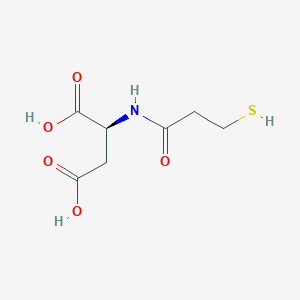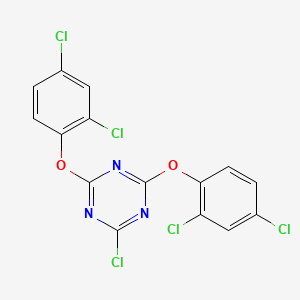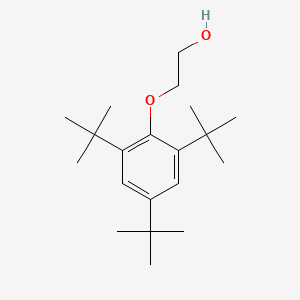
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one is a chemical compound known for its unique structure and properties It is an organophosphorus compound that features a phosphanylidene group attached to an oxolanone ring
Métodos De Preparación
The synthesis of 5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one typically involves the reaction of triphenylphosphine with an appropriate oxolanone precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The phosphanylidene group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one involves its interaction with molecular targets through its phosphanylidene group. This group can form stable complexes with various substrates, facilitating reactions such as nucleophilic addition and substitution. The pathways involved in these reactions depend on the specific conditions and the nature of the substrates .
Comparación Con Compuestos Similares
5-Methyl-3-(triphenyl-lambda~5~-phosphanylidene)oxolan-2-one can be compared with similar compounds such as triphenylcarbethoxymethylenephosphorane. While both compounds feature a triphenylphosphoranylidene group, they differ in their substituents and overall structure. This difference in structure leads to variations in their reactivity and applications. For example, triphenylcarbethoxymethylenephosphorane is commonly used as a Wittig reagent in organic synthesis, whereas this compound has broader applications in both chemistry and biology .
Similar Compounds
- Triphenylcarbethoxymethylenephosphorane
- Triphenylphosphoranylideneacetate
- Triphenylphosphoranylidenepropionate
These compounds share similar structural features but differ in their specific substituents and applications.
Propiedades
Número CAS |
64745-59-1 |
|---|---|
Fórmula molecular |
C23H21O2P |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-methyl-3-(triphenyl-λ5-phosphanylidene)oxolan-2-one |
InChI |
InChI=1S/C23H21O2P/c1-18-17-22(23(24)25-18)26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3 |
Clave InChI |
MXXKQVRRCBQCCM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


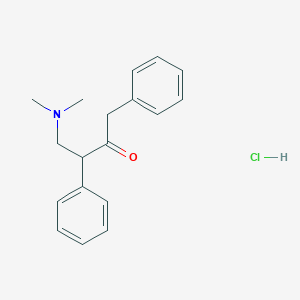
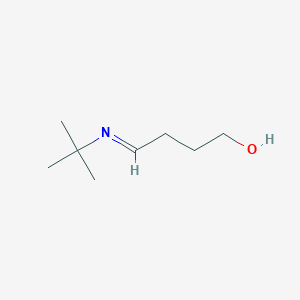
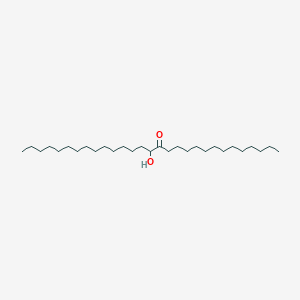
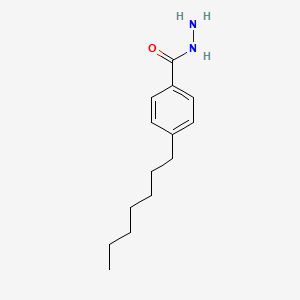
![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
